3-Aminomethyl-5-methylpyridazine

Beschreibung

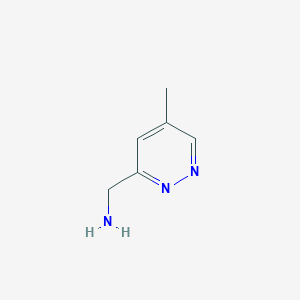

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-methylpyridazin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFXRLQXISLJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297027 | |

| Record name | 3-Pyridazinemethanamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-09-8 | |

| Record name | 3-Pyridazinemethanamine, 5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinemethanamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Aminomethyl 5 Methylpyridazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-Aminomethyl-5-methylpyridazine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The pyridazine (B1198779) ring, being electron-deficient due to the two adjacent nitrogen atoms, significantly influences the chemical shifts of its protons, causing them to appear in the downfield region (typically δ 7.0-9.0 ppm).

The protons on the pyridazine ring (H4 and H6) would likely appear as distinct singlets or narrow doublets, depending on long-range coupling. The methyl group (-CH₃) attached to the ring at position 5 would resonate as a sharp singlet in the upfield region, typically around δ 2.3-2.6 ppm. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet around δ 3.8-4.2 ppm. The amine protons (-NH₂) typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often observed between δ 1.5-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazine H4 | 8.5 - 9.0 | Singlet (s) |

| Pyridazine H6 | 7.2 - 7.6 | Singlet (s) |

| -CH₂-NH₂ | 3.8 - 4.2 | Singlet (s) |

| -CH₃ | 2.3 - 2.6 | Singlet (s) |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridazine ring are expected to resonate in the downfield region (δ 120-160 ppm) due to the deshielding effect of the nitrogen atoms. The quaternary carbons (C3 and C5) would have distinct chemical shifts from the protonated carbons (C4 and C6). The methyl carbon (-CH₃) would appear in the upfield region (δ 15-25 ppm), while the methylene carbon (-CH₂-) of the aminomethyl group would be found in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Pyridazine) | 155 - 165 |

| C4 (Pyridazine) | 120 - 130 |

| C5 (Pyridazine) | 140 - 150 |

| C6 (Pyridazine) | 130 - 140 |

| -CH₂-NH₂ | 40 - 50 |

| -CH₃ | 15 - 25 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. scribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu While this compound has few adjacent protons that would show strong correlations, weak, long-range couplings might be observed between the methyl protons and the ring protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. emerypharma.com This experiment would definitively link the proton signals for H4, H6, the -CH₂- group, and the -CH₃ group to their corresponding carbon signals in the ¹³C spectrum, confirming their assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is vital for mapping the complete molecular structure. emerypharma.com Key expected correlations would include:

The methyl protons (-CH₃) showing correlations to C5 and C4/C6 of the pyridazine ring.

The methylene protons (-CH₂-) showing correlations to C3 and C4 of the pyridazine ring.

The ring proton H4 showing correlations to C3, C5, and C6.

The ring proton H6 showing correlations to C4 and C5.

These correlations allow for the unambiguous assignment of all atoms, including the quaternary carbons that are not observed in an HSQC spectrum. scribd.comsdsu.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. cardiff.ac.uk These methods are complementary and serve as a molecular fingerprint for identification. liberty.edu

For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected in the 3300-3500 cm⁻¹ region, often appearing as a doublet. Aromatic C-H stretching vibrations from the pyridazine ring are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. The pyridazine ring C=C and C=N stretching vibrations would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies Data is based on typical frequency ranges for the specified functional groups. cardiff.ac.uknih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridazine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C=N, C=C Stretch | Pyridazine Ring | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyridazine and its derivatives, being heteroaromatic compounds, exhibit characteristic absorptions in the UV region. peacta.org These absorptions are typically due to π → π* and n → π* electronic transitions. The π → π* transitions are generally high-energy and result in strong absorption bands, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are lower in energy and intensity. The absorption maxima (λmax) are sensitive to the solvent and the nature of substituents on the pyridazine ring. peacta.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the pyridazine ring and reveal the conformation of the aminomethyl substituent relative to the ring. Furthermore, this technique elucidates the crystal packing arrangement, identifying intermolecular interactions such as hydrogen bonding between the amine group of one molecule and the nitrogen atoms of the pyridazine ring of a neighboring molecule, which govern the supramolecular architecture. nih.gov

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of substituted pyridazine derivatives provides a robust model for its expected molecular geometry.

Studies on compounds such as 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine and methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate reveal key structural features of the pyridazine core. nih.govnih.gov The central pyridazine ring is typically found to be nearly planar, though minor deviations can occur. nih.gov Substituents attached to the ring, like the aminomethyl and methyl groups in the target compound, will have specific orientations relative to this plane.

In analogous structures, the bond lengths and angles within the pyridazine ring are consistent with its aromatic character. For the aminomethyl group, the C-C and C-N bond lengths are expected to be typical single bonds. The geometry around the aminomethyl nitrogen would be trigonal pyramidal. The methyl group's C-H bonds and H-C-H angles will adopt standard tetrahedral geometry. The precise torsion angles defining the orientation of the aminomethyl group relative to the pyridazine ring would be determined by steric and electronic factors, including potential intramolecular hydrogen bonding.

Table 1: Expected Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Expected Value | Basis of Analogy |

|---|---|---|

| Pyridazine Ring | Near Planar | Crystal structures of various substituted pyridazines nih.govnih.gov |

| C-N (ring) Bond Length | ~1.34 Å | Consistent with N-heterocyclic aromatic compounds |

| C-C (ring) Bond Length | ~1.39 Å | Consistent with N-heterocyclic aromatic compounds |

| C-C (methyl) Bond Length | ~1.50 Å | Standard sp²-sp³ C-C single bond |

| C-C (aminomethyl) Bond Length | ~1.51 Å | Standard sp²-sp³ C-C single bond |

Note: These values are estimations based on data from analogous compounds and general principles of chemical bonding. Actual values would require experimental determination.

Elucidation of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a network of non-covalent interactions, which dictates the supramolecular architecture. The presence of a primary amine (a hydrogen bond donor) and nitrogen atoms within the pyridazine ring (hydrogen bond acceptors) makes hydrogen bonding a dominant interaction.

Based on analyses of similar structures, strong N-H···N intermolecular hydrogen bonds are expected to be a primary motif, linking molecules into chains or more complex networks. nih.gov In addition to these, weaker C-H···N interactions, where hydrogen atoms from the methyl group or the pyridazine ring interact with nitrogen acceptors on adjacent molecules, are also highly probable. nih.govnih.gov

Hirshfeld surface analysis performed on analogous pyridazine crystals quantifies the contributions of various intermolecular contacts. These studies consistently show that H···H, C···H/H···C, and N···H/H···N contacts are the most significant, collectively accounting for the majority of close contacts in the crystal packing. nih.govnih.gov

Table 2: Probable Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Significance | Reference Analogy |

|---|---|---|---|---|

| Hydrogen Bonding | ||||

| N-H···N | Aminomethyl (-NH₂) | Pyridazine Ring Nitrogen | Primary; key structural motif | General principle for N-heterocyles with amino groups |

| C-H···N | Methyl/Pyridazine C-H | Pyridazine Ring Nitrogen | Secondary; contributes to packing stability | Observed in substituted pyridazines nih.govnih.gov |

| Stacking Interactions | ||||

| π-π Stacking | Pyridazine Ring (π-system) | Pyridazine Ring (π-system) | Significant; contributes to lattice energy | Common in pyridazine and other N-heterocycles mdpi.comresearchgate.net |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight of a compound and elucidating its structure through analysis of its fragmentation patterns. For this compound (C₆H₉N₃), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 123.080 Da.

Electron ionization (EI) mass spectra of pyridazine and its substituted derivatives consistently show a prominent molecular ion peak, which is characteristic of aromatic systems. researchgate.netaminer.org The fragmentation of the pyridazine ring itself is well-documented and typically proceeds through the loss of stable neutral molecules like dinitrogen (N₂, 28 Da) and hydrogen cyanide (HCN, 27 Da). researchgate.net

For this compound, the fragmentation would be influenced by the substituents. A primary and highly favorable fragmentation pathway for amines is α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. In this case, cleavage of the C-C bond between the pyridazine ring and the aminomethyl group would result in the loss of a •CH₂NH₂ radical (30 Da), leading to a fragment ion corresponding to the methylpyridazine cation.

Another characteristic fragmentation for aminomethyl-substituted aromatics is the loss of an amino radical (•NH₂, 16 Da) or ammonia (NH₃, 17 Da). The subsequent fragmentation of the pyridazine ring would then follow, primarily through the elimination of N₂ and HCN.

Table 3: Predicted Key Fragmentation Pathways and m/z Values for this compound

| Process | Neutral Loss | m/z of Fragment Ion | Description | Reference Analogy |

|---|---|---|---|---|

| Molecular Ion | - | ~123 | [C₆H₉N₃]⁺˙ | Expected for the parent compound |

| α-Cleavage | •CH₂NH₂ (30 Da) | ~93 | Formation of methylpyridazine cation | Common for amines mdpi.com |

| Loss of Amino Radical | •NH₂ (16 Da) | ~107 | Formation of [M-NH₂]⁺ ion | Common for primary amines |

| Loss of Dinitrogen | N₂ (28 Da) | ~95 | Ring fragmentation | Characteristic of pyridazine ring researchgate.net |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific instrumentation used.

Computational and Theoretical Investigations of 3 Aminomethyl 5 Methylpyridazine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular properties and reactivity.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-Aminomethyl-5-methylpyridazine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. This analysis would also explore the conformational landscape, identifying different stable conformers that may exist due to the rotation around the single bond connecting the aminomethyl group to the pyridazine (B1198779) ring.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity.

HOMO-LUMO Energy Gaps : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them (the HOMO-LUMO gap) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.netresearchgate.net A small energy gap generally suggests high chemical reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. researchgate.netnih.gov It helps in identifying the regions that are rich or poor in electrons, which are indicative of potential sites for nucleophilic and electrophilic attacks, respectively. researchgate.net

Theoretical Prediction of Spectroscopic Properties (Vibrational Frequencies, UV-Vis Transitions, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties.

Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.netnih.gov These calculated frequencies, when compared to experimental data, help in the assignment of vibrational modes to specific molecular motions.

UV-Vis Transitions : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals.

NMR Chemical Shifts : The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C is a powerful tool for structure elucidation. ucl.ac.ukresearchgate.net Comparing calculated shifts with experimental data can confirm the proposed molecular structure. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations would provide insights into the dynamic behavior of this compound, including its conformational changes and flexibility. Furthermore, MD simulations can be used to study the effect of different solvents on the molecule's structure and dynamics by explicitly modeling the interactions between the solute and solvent molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery for predicting how a small molecule might interact with a biological target. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific protein target. These simulations would predict the most likely binding pose and calculate a scoring function to estimate the binding affinity. This information is critical for assessing the potential of the compound as an inhibitor or modulator of a particular biological target. nih.govnih.gov

Identification of Crucial Interacting Residues and Active Site Characteristics

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is instrumental in identifying the crucial amino acid residues within a protein's active site that interact with a ligand, such as this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the ligand's biological activity.

In studies of similar heterocyclic compounds, docking simulations have been essential for elucidating binding modes. For instance, docking of various ligands into protein active sites, such as those of protein arginine methyltransferase 5 (PRMT5) or the CCR5 receptor, has successfully identified key interacting residues like E444, F577, W579, and Y334. nih.govresearchgate.net These analyses reveal that the formation of hydrogen bonds and other interactions with specific residues is critical for the stability of the ligand-protein complex. nih.gov For a molecule like this compound, molecular docking would be employed to predict its binding orientation within a target protein and to identify the specific amino acid residues that form key stabilizing interactions, thereby characterizing the active site's features.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.tr This approach is pivotal in drug design for predicting the activity of new compounds and optimizing lead molecules. acs.org

Predictive QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. mdpi.com For aminopyridazine derivatives, QSAR models have been developed to predict their efficacy as GABA-A receptor antagonists. dovepress.com In one such study, a dataset of 33 aminopyridazine derivatives of GABA was used to create a model. dovepress.com While the initial model for the entire dataset showed limited predictive power, a more refined model using a smaller training set of 20 compounds yielded a more statistically significant result. dovepress.com

The statistical quality of this refined model demonstrates its potential to predict the binding affinity of similar compounds. dovepress.com Such models are crucial for screening new derivatives and prioritizing them for synthesis and further testing.

Table 1: Statistical Parameters of a Predictive QSAR Model for Aminopyridazine Derivatives dovepress.com

| Parameter | Description | Value |

| N | Number of Compounds in Training Set | 20 |

| R² | Coefficient of Determination | 0.511 |

| PRESS | Predictive Residual Sum of Squares | 41.210 |

| S | Standard Error of Estimation | 0.630 |

This model explains approximately 51.1% of the variance in the GABA-A receptor antagonism of the studied compounds. dovepress.com

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. vietnamjournal.ru These descriptors can be electronic (e.g., electronegativity), hydrophobic (e.g., logP), or steric/topological (e.g., molecular connectivity). dergipark.org.trvietnamjournal.ru

For aminopyridazine derivatives acting as GABA-A receptor antagonists, pharmacophore modeling and QSAR have identified several crucial structural features. dovepress.com These studies suggest that the activity and selectivity of these compounds are highly dependent on the nature and position of substituents on the pyridazine ring. dovepress.comnih.gov

Table 2: Key Structural Features Influencing the Activity of Aminopyridazine Derivatives dovepress.com

| Position on Pyridazine Ring | Influential Feature | Desired Property for Enhanced Activity |

| Position 6 | Aromatic and Hydrophobic Groups | Contributes to aromaticity and hydrophobic interactions with active site residues. |

| Position 4 | Aliphatic Hydrophobic Substituents | Enhances hydrophobic character. |

| Position 3 | Amino Cationic Center | An electron-rich environment near this center is crucial for receptor binding inhibition. |

These findings indicate that enhancing the net aromaticity of the ligand and incorporating specific hydrophobic groups are key strategies for designing more potent aminopyridazine-based compounds. dovepress.com The methyl group at position 5 and the aminomethyl group at position 3 of this compound are structural features that would be evaluated within such a QSAR framework to predict its activity.

Monte Carlo Simulations for Adsorption Phenomena on Surfaces

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science and chemistry, they are an effective tool for investigating adsorption phenomena at a molecular level. electrochemsci.orgresearchgate.net These simulations can predict the most stable adsorption configuration of a molecule on a surface and calculate the corresponding adsorption energy. electrochemsci.orguctm.edu

Studies on other pyridazine derivatives have utilized Monte Carlo simulations to understand their adsorption behavior on metal surfaces, particularly in the context of corrosion inhibition. electrochemsci.orgresearchgate.net In these investigations, the pyridazine molecule is placed on a simulated metal surface, such as Fe(110) or Fe(111), in a simulation box with periodic boundary conditions to mimic the interface. researchgate.netuctm.eduresearchgate.net The simulation then explores various orientations of the molecule to find the one with the lowest energy, which corresponds to the most stable adsorption state.

The results of these simulations provide valuable data, including:

Adsorption Energy: A negative value indicates a spontaneous and stable adsorption process. A more negative value suggests stronger binding.

Binding Energy: The energy of the interaction between the inhibitor molecule and the metal surface.

Adsorption Configuration: The final, most stable orientation of the molecule on the surface, indicating which atoms or functional groups are most involved in the interaction. electrochemsci.org

For example, simulations of pyridazine derivatives on an iron surface have shown that the compounds adsorb onto the surface, forming a protective layer. electrochemsci.orgresearchgate.net The calculated adsorption energies help to explain the observed inhibition efficiencies. electrochemsci.org Although no specific Monte Carlo simulation data exists for this compound, this methodology could be applied to predict its adsorption behavior on various surfaces, which is relevant for applications ranging from materials science to drug delivery. nih.gov

Applications in Material Science and Other Interdisciplinary Chemical Fields

Corrosion Inhibition Properties

Recent studies have highlighted the efficacy of pyridazine (B1198779) derivatives as corrosion inhibitors for metals, particularly for mild steel in acidic environments. The protective action of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

The adsorption of 3-Aminomethyl-5-methylpyridazine onto a metal surface like mild steel is a critical step in its corrosion inhibition function. This process involves the displacement of water molecules from the metal surface and the subsequent interaction of the inhibitor molecule with the steel. The pyridazine ring, with its heteroatoms (nitrogen) and π-electrons, alongside the nitrogen atom of the aminomethyl group, provides active sites for adsorption.

The mechanism of adsorption can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption occurs due to the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the pyridazine nitrogen atoms can be protonated, leading to a cationic species that interacts with the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption, on the other hand, involves the sharing or transfer of charge from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the mild steel surface, forming a coordinate-type bond. The presence of lone pair electrons on the nitrogen atoms and the π-electrons of the pyridazine ring facilitate this process. The adsorption process for aminomethylpyridazine isomers has been found to conform to the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.

Electrochemical techniques are instrumental in quantifying the effectiveness of corrosion inhibitors. Studies on aminomethylpyridazine isomers, including a compound closely related to the subject, have provided valuable insights into their inhibitory effects on mild steel in 1 M HCl solution.

Potentiodynamic polarization (PDP) studies reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, albeit with a predominant effect on one over the other in some cases. For instance, 3-Aminomethylpyridazine has been shown to be a predominantly anodic inhibitor. The inhibition efficiency of these compounds increases with their concentration.

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the inhibitor-metal interface. The formation of an adsorbed protective film by the inhibitor molecules on the metal surface leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The increase in Rct signifies a slowing down of the corrosion process, while the decrease in Cdl is attributed to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules, which have a lower dielectric constant.

A study on aminomethylpyridazine isomers demonstrated a significant increase in inhibition efficiency with increasing concentration, with 3-Aminomethylpyridazine (Pz2) reaching up to 91% efficiency at 500 ppm.

Table 1: Potentiodynamic Polarization Data for Aminomethylpyridazine Isomers on Mild Steel in 1 M HCl

| Inhibitor | Concentration (ppm) | Corrosion Potential (Ecorr) vs. Ag/AgCl (mV) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |

| Blank | - | -485 | 1150 | - |

| 4-pyridazinemethanamine (Pz1) | 500 | -468 | 138 | 88 |

| 3-Aminomethylpyridazine (Pz2) | 500 | -441 | 103.5 | 91 |

| 3-amino-6-methylpyridazine (Pz3) | 500 | -502 | 207 | 82 |

Data sourced from a study on aminomethylpyridazine isomers.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 3-Aminomethylpyridazine (Pz2) on Mild Steel in 1 M HCl

| Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| 0 | 45 | 120 | - |

| 100 | 150 | 85 | 70.0 |

| 200 | 280 | 60 | 83.9 |

| 300 | 390 | 50 | 88.5 |

| 500 | 510 | 40 | 91.2 |

Data synthesized from trends reported in studies on aminomethylpyridazine isomers.

Exploration of Optoelectronic Properties for Functional Materials

While specific research on the optoelectronic properties of this compound is not extensively documented, the inherent characteristics of the pyridazine core suggest potential for applications in functional materials. Pyridazine derivatives are being investigated for their utility in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their favorable charge transfer properties.

The pyridazine ring is an electron-deficient system, which can be a valuable feature in the design of push-pull chromophores and other functional organic materials. The electronic properties of the molecule can be tuned by the introduction of electron-donating or electron-withdrawing groups. In this compound, the aminomethyl and methyl groups are generally considered as electron-donating substituents. This combination of an electron-deficient aromatic core with electron-donating groups can lead to interesting photophysical properties, such as fluorescence.

The development of functionalized pyridazines has been a subject of interest for creating materials with specific optical and electronic characteristics. For instance, various pyridazine derivatives have been synthesized and studied for their photoluminescence and nonlinear optical properties. While direct experimental data for this compound is not available, it is plausible that this compound could exhibit fluorescence and its electronic properties could be harnessed in the design of new functional materials. Further computational and experimental studies would be necessary to fully explore and characterize the optoelectronic potential of this compound.

Future Directions and Emerging Research Opportunities

Development of Environmentally Benign and Efficient Synthetic Routes

The development of green and efficient synthetic methodologies is a paramount goal in modern organic chemistry. For pyridazine (B1198779) derivatives, this involves exploring novel catalytic systems and reaction conditions that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus include:

Catalysis: The use of environmentally benign and recyclable catalysts, such as p-toluenesulfonic acid (p-TSA), is a promising approach for the synthesis of pyridazine derivatives. mobt3ath.com These catalysts offer advantages such as mild reaction conditions, operational simplicity, and high yields. mobt3ath.com Further research into novel organocatalysts and metal-based catalysts could lead to even more efficient and selective synthetic routes.

Multicomponent Reactions: One-pot, multicomponent reactions represent an atom-economical and environmentally friendly approach to the synthesis of complex molecules. researchgate.net The development of new multicomponent reactions for the synthesis of pyridazine derivatives would be a significant advancement, allowing for the rapid and efficient generation of diverse molecular scaffolds. mobt3ath.comresearchgate.net

Alternative Solvents and Reaction Conditions: The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-toxicity, and environmental friendliness. researchgate.net Research into aqueous-based synthetic methods for pyridazines, as well as the use of other green solvents and solvent-free reaction conditions, is an important area of future investigation. researchgate.net Microwave-assisted and ultrasonication-assisted synthesis are also promising techniques for accelerating reaction rates and improving yields in a more energy-efficient manner. researchgate.net

Integration of Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The integration of advanced computational approaches can significantly accelerate the design and development of novel pyridazine derivatives with desired properties.

Key applications of computational modeling include:

Predictive Modeling: In silico methods can be used to predict the physicochemical properties, biological activity, and toxicity of pyridazine derivatives before they are synthesized. nih.govresearchgate.net This allows for the prioritization of the most promising candidates for experimental investigation, saving time and resources. nih.gov

De Novo Design: Computational algorithms can be used to design novel pyridazine-based molecules with specific properties. This approach can be used to explore new chemical space and identify novel drug candidates or materials with enhanced performance.

Mechanism of Action Studies: Computational modeling can provide valuable insights into the mechanism of action of pyridazine derivatives at the molecular level. nih.gov This information can be used to optimize the design of more potent and selective compounds. nih.gov For example, in silico studies have been used to identify potential protein targets for anticancer pyridazine derivatives and to explore their binding interactions within the active site of these targets. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridazine Derivatives

Pyridazine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.govmdpi.comresearchgate.net However, there is still significant potential to explore novel biological targets and therapeutic areas for these compounds.

Emerging research opportunities include:

Target Identification: High-throughput screening and other advanced techniques can be used to identify novel protein targets for pyridazine derivatives. This could lead to the development of new therapies for a wide range of diseases.

Drug Repurposing: Existing pyridazine-based drugs could be repurposed for new therapeutic indications. This approach can significantly reduce the time and cost of drug development.

Personalized Medicine: The development of pyridazine-based therapies that are tailored to the individual genetic and molecular profile of a patient is a promising area of future research.

Recent studies have highlighted the potential of pyridazine derivatives as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR). nih.govnih.govnih.gov Further investigation into the role of pyridazines in modulating these and other signaling pathways could lead to the development of novel and effective cancer therapies. nih.govnih.govnih.gov

Implementation of Multidisciplinary Techniques for Holistic Compound Characterization and Functional Assessment

A comprehensive understanding of the structure-activity relationships (SAR) of pyridazine derivatives requires a multidisciplinary approach that combines synthetic chemistry, analytical chemistry, computational modeling, and biological evaluation.

Key components of a holistic characterization strategy include:

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and X-ray crystallography, is essential for the unambiguous determination of the structure and stereochemistry of pyridazine derivatives. mdpi.commdpi.comrsc.orgpsu.edu

In Vitro and In Vivo Biological Assays: A battery of in vitro and in vivo assays is needed to fully characterize the biological activity of pyridazine derivatives. This includes assays to determine their potency, selectivity, and mechanism of action.

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of pyridazine derivatives is crucial for their development as therapeutic agents.

By integrating these diverse techniques, researchers can gain a more complete picture of the properties of pyridazine derivatives and accelerate their translation from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Aminomethyl-5-methylpyridazine, and what purity validation methods are essential?

- Methodological Answer : Multi-step synthesis often starts with condensation reactions of pyridazine precursors. For example, Scheme 3 in outlines a route involving aminophenols and pyrazole-carboxyl chlorides under basic conditions (e.g., K₂CO₃/NaH in DMF). Post-synthesis, purity validation requires HPLC (≥98% by reverse-phase methods) and NMR to confirm structural integrity . For quantification, LC-MS with UV detection (245 nm) is recommended, as described in derivatization protocols for pyridazine analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H/¹³C NMR is essential for verifying substituent positions and methyl/aminomethyl group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). For analogs, UV-Vis spectroscopy at 310–360 nm (Ex/Em) detects conjugation effects, as seen in pyridazine-based HCV inhibitors . Stability under storage conditions (e.g., -20°C in anhydrous DMSO) should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) studies, as applied to aminoimidazodipyridines in , model electron distribution and reactive sites. For example, HOMO-LUMO gaps predict nucleophilic/electrophilic behavior, guiding functionalization at the aminomethyl group. Solvent effects (e.g., polar aprotic vs. aqueous) are simulated using PCM models to optimize reaction yields . MD simulations further assess binding affinities to biological targets like viral polymerases .

Q. How to resolve contradictions in biological activity data for pyridazine derivatives across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. A tiered approach is recommended:

In vitro : Confirm target engagement using enzyme inhibition assays (e.g., HCV NS5B polymerase IC₅₀ <0.10 µM, as in ) and microsomal stability tests (human/rodent t₁/₂ >60 mins) .

In vivo : Pharmacokinetic profiling (Cmax, AUC) identifies bioavailability issues. Structural analogs with methyl/isoxazole substitutions () improve metabolic resistance, while deuterated aminomethyl groups prolong half-life .

Q. What strategies optimize the solubility of this compound in aqueous solutions for biological assays?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonic acid or PEG chains) at the methylpyridazine core without disrupting the aminomethyl pharmacophore. Co-solvents like cyclodextrins enhance solubility, as demonstrated for pyrimidine analogs in . pH adjustment (6.5–7.4) using ammonium acetate buffers () prevents precipitation in cell culture media .

Q. How to design structure-activity relationship (SAR) studies for pyridazine-based compounds targeting viral polymerases?

- Methodological Answer : Focus on three parameters:

Core modifications : Replace the 5-methyl group with halogens (e.g., F/Cl) to enhance binding to hydrophobic pockets ( ).

Side-chain variations : Test aminomethyl derivatives with piperidinyl or benzyl groups ( ) for improved steric complementarity.

Biological validation : Use X-ray crystallography (2.0–2.5 Å resolution) to resolve ligand-enzyme interactions, as applied to imidazo[1,2-b]pyridazine complexes .

Data Analysis & Quality Control

Q. What analytical techniques ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Implement orthogonal methods:

- HPLC-DAD : Monitor purity with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA).

- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.

- Karl Fischer Titration : Ensure moisture content <0.5% for hygroscopic batches . Residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH Q3C limits .

Q. How to address conflicting NMR data for this compound derivatives in different deuterated solvents?

- Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO-d₆ vs. CDCl₃) are common. Use COSY and NOESY to distinguish tautomeric forms or rotational isomers. For example, ’s ¹H/¹³C assignments for pyridazine-carboxamides resolved ambiguities in D₂O by tracking NH exchange rates . Paramagnetic relaxation agents (e.g., Cr(acac)₃) suppress solvent peaks in crowded spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.